molecular formula C4H9ClN2O B12541366 (2R,3S)-2-Amino-3-chlorobutanamide CAS No. 820253-33-6

(2R,3S)-2-Amino-3-chlorobutanamide

Cat. No.: B12541366
CAS No.: 820253-33-6
M. Wt: 136.58 g/mol
InChI Key: UNXFIYHOUZQUPW-HRFVKAFMSA-N
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Description

(2R,3S)-2-Amino-3-chlorobutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-chlorobutanamide can be achieved through several methods. One common approach involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. For example, the use of chromium(II) chloride-mediated coupling reactions has been reported . The reaction conditions typically involve low temperatures and specific solvents to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-chlorobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to control the reaction pathway .

Major Products

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2R,3S)-2-Amino-3-chlorobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-chlorobutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • (2S,3R)-2-Amino-3-chlorobutanamide
  • (2R,3R)-2-Amino-3-chlorobutanamide
  • (2S,3S)-2-Amino-3-chlorobutanamide

Uniqueness

(2R,3S)-2-Amino-3-chlorobutanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for research and industrial applications where stereochemistry is critical .

Properties

CAS No.

820253-33-6

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(2R,3S)-2-amino-3-chlorobutanamide

InChI

InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3-/m0/s1

InChI Key

UNXFIYHOUZQUPW-HRFVKAFMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)N)N)Cl

Canonical SMILES

CC(C(C(=O)N)N)Cl

Origin of Product

United States

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